molecular formula C16H16N6O3 B2622442 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide CAS No. 2034417-08-6

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide

Cat. No.: B2622442
CAS No.: 2034417-08-6
M. Wt: 340.343
InChI Key: PSYFAHNDTFLUJZ-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is an intriguing chemical compound with potential applications in various scientific fields. This compound features a complex structure, characterized by two distinct molecular components: a pyrimidinone and a triazine derivative. These components contribute to the compound's unique properties and reactivity.

Preparation Methods

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide typically involves several steps:

  • Synthetic Routes and Reaction Conditions

    : The synthesis begins with the preparation of the pyrimidinone and triazine derivatives through multi-step organic reactions. This involves the use of specific reagents, such as alkylating agents, oxidizing agents, and condensation reactions to construct the respective molecular frameworks. Key reaction conditions may include controlled temperature, pH, and solvents to ensure optimal yields.

  • Industrial Production Methods

    : On an industrial scale, the synthesis process may be optimized for efficiency and cost-effectiveness. This includes large-scale batch reactions, continuous flow processes, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide undergoes various chemical reactions:

  • Types of Reactions

    : It participates in oxidation, reduction, substitution, and condensation reactions. Its reactive sites include the pyrimidinone and triazine moieties, which can be modified under different conditions.

  • Common Reagents and Conditions

    : Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents for substitution reactions. Reactions are carried out under controlled temperature and solvent environments to achieve desired products.

  • Major Products

Scientific Research Applications

The compound has significant potential in various scientific domains:

  • Chemistry

    : It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology

    : Its structural components may interact with biological targets, making it a candidate for drug discovery and development.

  • Medicine

    : Preliminary studies suggest potential therapeutic applications, including antiviral and anticancer activities.

  • Industry

    : The compound's unique properties can be harnessed in material science, especially in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    : The compound may bind to enzymes, receptors, or nucleic acids, affecting their functions.

  • Pathways Involved

    : It can modulate biochemical pathways, including those involved in cell proliferation, apoptosis, and immune responses, depending on the specific application.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide exhibits unique features:

  • Similar Compounds

    : Compounds such as other pyrimidinone derivatives and triazine analogs share structural similarities.

  • Uniqueness

    : Its combination of a pyrimidinone and a triazine moiety sets it apart, offering distinct chemical properties and reactivity, which can be advantageous in specific applications.

So there we have it! Would you like to dive deeper into any of these sections?

Biological Activity

The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a novel synthetic organic molecule that has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural components:

  • A pyrimidine ring with a methyl and keto substituent.
  • An oxobenzo[d][1,2,3]triazin moiety linked through an ethyl group.
  • An acetamide functional group , which is common in many bioactive compounds.

Anticancer Properties

Recent studies have indicated that derivatives of oxobenzo[d][1,2,3]triazin exhibit significant anticancer activity. The mechanism often involves the inhibition of specific cancer cell proliferation pathways. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research has demonstrated that related pyrimidine derivatives possess broad-spectrum antimicrobial activities. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Some studies suggest that compounds with similar structures can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .

The biological activity of this compound likely involves:

  • Enzyme Inhibition : Binding to enzymes involved in metabolic pathways crucial for cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors that regulate inflammatory responses or cell survival.

Case Studies

  • Anticancer Activity : In vitro studies on similar oxobenzo[d][1,2,3]triazin derivatives have shown IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 breast cancer cells), indicating promising anticancer potential .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial efficacy of various pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values as low as 10 µg/mL .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerBenzotriazine derivativesInduced apoptosis in cancer cells ,
AntimicrobialPyrimidine derivativesInhibited growth of Gram-positive bacteria,
Anti-inflammatorySimilar acetamidesReduced IL-6 and TNF-α levels ,

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-11-8-15(24)21(10-18-11)9-14(23)17-6-7-22-16(25)12-4-2-3-5-13(12)19-20-22/h2-5,8,10H,6-7,9H2,1H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYFAHNDTFLUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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